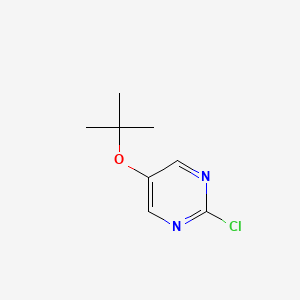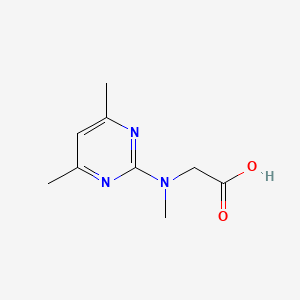
N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a glycine moiety attached to the nitrogen atom at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with methylglycine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine and glycine moieties. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound hydride.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-N-methylalanine
- N-(4,6-dimethylpyrimidin-2-yl)-N-methylvaline
- N-(4,6-dimethylpyrimidin-2-yl)-N-methylleucine
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-N-methylglycine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts .
Properties
CAS No. |
55684-40-7 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)-methylamino]acetic acid |
InChI |
InChI=1S/C9H13N3O2/c1-6-4-7(2)11-9(10-6)12(3)5-8(13)14/h4H,5H2,1-3H3,(H,13,14) |
InChI Key |
PWBHUVWCUPCVME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


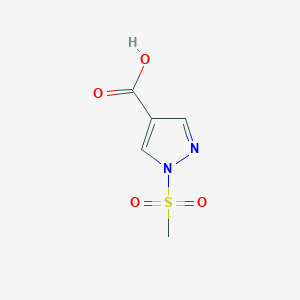
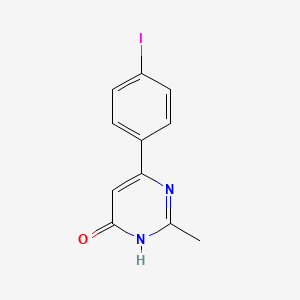
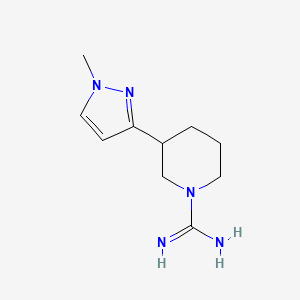
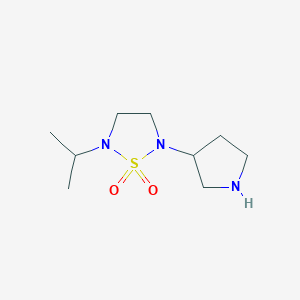
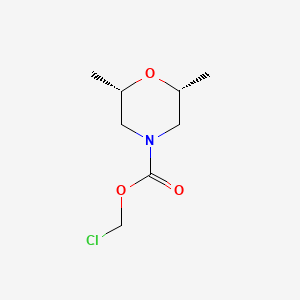
![6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B13340742.png)
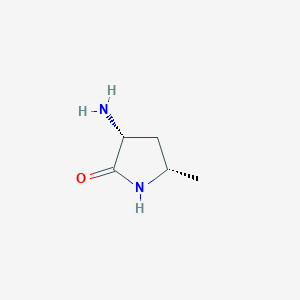
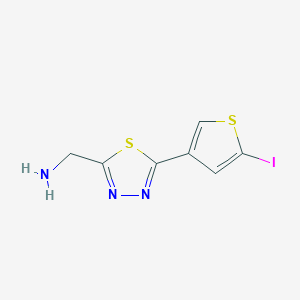
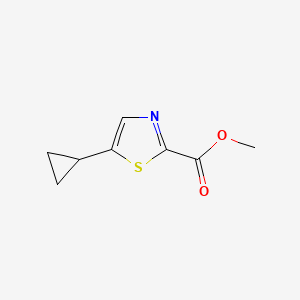
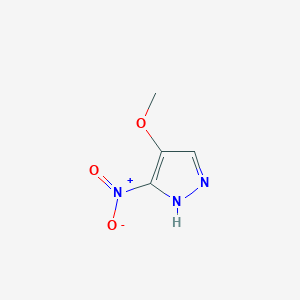
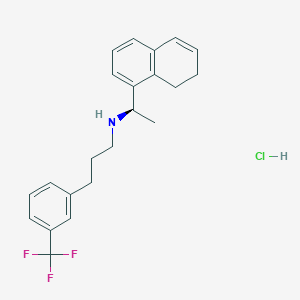
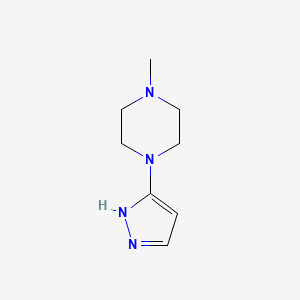
![(1R,4S,5R,6R)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B13340786.png)
